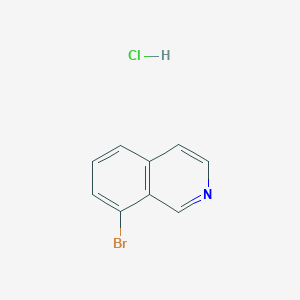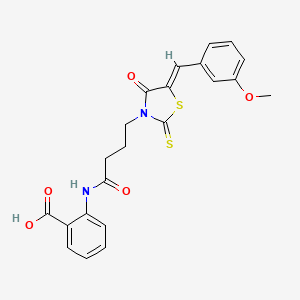![molecular formula C21H15F3N4O2S B2761497 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 941948-93-2](/img/structure/B2761497.png)
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is an intriguing compound that belongs to a class of heterocyclic organic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: To synthesize 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, one typically begins with the construction of the thiazolo[4,5-d]pyridazine core. This is often achieved through cyclization reactions involving appropriate starting materials, followed by introducing the phenyl and trifluoromethyl groups.
Commonly employed reagents include:
Ammonium acetate
Phenyl hydrazine
Various substituted acetamides
The reactions are generally conducted under controlled conditions, often requiring elevated temperatures and inert atmospheres to ensure purity and yield.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing the reaction conditions to maximize yield while minimizing impurities. Techniques such as high-pressure reactions and the use of catalysts can be employed. The methods are meticulously designed to be cost-effective and environmentally friendly, adhering to stringent industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Oxidation: Requires oxidizing agents and often acidic or basic conditions.
Reduction: Typically conducted in the presence of hydride donors under mild conditions.
Substitution: Carried out in the presence of nucleophiles and appropriate solvents.
Major Products: The reactions yield a variety of products depending on the reaction conditions and reagents used. These products can range from simpler derivatives of the original compound to more complex structures with added functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is studied for its unique electronic properties and potential as a building block for more complex molecules. Researchers explore its reactivity and stability under different conditions.
Biology: Biologically, the compound is investigated for its interactions with various biomolecules. Its ability to bind to certain proteins or DNA sequences makes it a candidate for studies in molecular biology and biochemistry.
Medicine: In medicine, potential therapeutic applications are explored, including its use as a lead compound for drug development. Its structural features suggest it may possess pharmacological activities, making it a subject of interest in medicinal chemistry.
Industry: In industry, the compound is examined for its potential use in manufacturing processes and product development. Its stability and reactivity offer possibilities for its incorporation into various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to engage in specific binding interactions, which can modulate the activity of these targets. The pathways involved often include key biological processes that are crucial for maintaining cellular functions.
Comparación Con Compuestos Similares
Similar Compounds:
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide shares structural similarities with other heterocyclic compounds, such as thiazolopyridazines and phenylacetamides.
Similar compounds include 2-phenyl-4H-3,1-benzothiazin-4-one and 2-(4-methyl-5-oxo-4,5-dihydro-1,2,4-triazolo[4,3-a]pyridazin-6-yl)acetamide.
Highlighting Its Uniqueness: What sets this compound apart is its trifluoromethyl group, which imparts distinct electronic properties, enhancing its reactivity and stability. Additionally, its unique thiazolo[4,5-d]pyridazine core makes it a standout in its class, offering diverse possibilities for scientific exploration.
Propiedades
IUPAC Name |
2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2S/c1-12-25-18-19(31-12)17(13-6-3-2-4-7-13)27-28(20(18)30)11-16(29)26-15-9-5-8-14(10-15)21(22,23)24/h2-10H,11H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEAFJPYYKRQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2761415.png)
![4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2761418.png)
![N-[2-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2761419.png)



![N-(1-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2761425.png)
![5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2761427.png)
![N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride](/img/structure/B2761429.png)
![{[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride](/img/new.no-structure.jpg)
![N-(furan-2-ylmethyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2761433.png)
![N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2761434.png)
![6-methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2761436.png)
![2-chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide](/img/structure/B2761437.png)
